6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
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Overview
Description
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a fused ring system that includes nitrogen and oxygen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyridines and benzoxazepines. The reaction conditions may involve:
Catalysts: Such as palladium or platinum-based catalysts.
Solvents: Common solvents include dichloromethane, toluene, or ethanol.
Temperature: Reactions are often carried out at elevated temperatures ranging from 50°C to 150°C.
Time: Reaction times can vary from a few hours to several days, depending on the specific synthetic route.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and scalable production.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5-thione: A sulfur analog with similar structural features.
7,9-Dimethyl-6-ethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: A positional isomer with slight differences in the arrangement of substituents.
Uniqueness
6-Ethyl-7,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is unique due to its specific arrangement of functional groups and fused ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
140413-23-6 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-ethyl-7,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C16H16N2O2/c1-4-18-14-11(3)8-10(2)9-13(14)20-15-12(16(18)19)6-5-7-17-15/h5-9H,4H2,1-3H3 |
InChI Key |
KBNAVAPRJRYDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2OC3=C(C1=O)C=CC=N3)C)C |
Origin of Product |
United States |
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